ZSTK474

Catalog No.
S548431
CAS No.
475110-96-4
M.F
C19H21F2N7O2
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZSTK474

CAS Number

475110-96-4

Product Name

ZSTK474

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

Molecular Formula

C19H21F2N7O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, 2-(difluoromethyl)-1-(4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl)-1H-benzimidazole, ZSTK474

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Description

The exact mass of the compound 4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine is 417.17248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of triamino-1,3,5-triazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phosphoinositide 3-Kinase (PI3K) Inhibitor

4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine, also known as ZSTK474, is being investigated for its potential as a PI3K inhibitor [, , ]. PI3Ks are a family of enzymes that play a crucial role in cell signaling pathways involved in cell growth, proliferation, survival, and metabolism []. Aberrant PI3K activity has been implicated in various cancers, and PI3K inhibitors are a promising class of drugs for cancer treatment [].

Studies suggest that ZSTK474 can inhibit the activity of specific PI3K isoforms, thereby potentially disrupting these cancer-promoting signaling pathways []. Further research is needed to determine the efficacy and specificity of ZSTK474 as a PI3K inhibitor and its potential for cancer therapy.

ZSTK474 is a novel compound classified as a phosphatidylinositol 3-kinase inhibitor, specifically targeting class I phosphatidylinositol 3-kinase isoforms. It is a derivative of s-triazine, developed by Zenyaku Kogyo as an anticancer drug candidate. ZSTK474 exhibits potent inhibitory activity against multiple isoforms of phosphatidylinositol 3-kinase, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, making it a promising candidate for cancer therapy due to its ability to interfere with signaling pathways crucial for tumor growth and survival .

There is currently no scientific literature available describing the mechanism of action of this specific compound.

  • The presence of fluorine atoms might raise concerns about potential genotoxicity (ability to damage DNA).
  • The benzimidazole ring can have variable toxicity profiles depending on the specific structure.
That are primarily related to its interactions with the target enzyme, phosphatidylinositol 3-kinase. The compound binds competitively in the ATP-binding pocket of the enzyme, inhibiting its activity. The structure-activity relationship studies indicate that modifications to the morpholine groups in ZSTK474 can significantly affect its inhibitory potency against different isoforms of phosphatidylinositol 3-kinase . For instance, replacing one morpholine group with piperazine resulted in a substantial reduction in inhibition potency .

ZSTK474 has demonstrated significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have shown that ZSTK474 causes G0/G1 phase arrest in the cell cycle and exhibits antiangiogenic effects, which are critical for tumor growth and metastasis . Its efficacy has been validated through both in vitro and in vivo experiments, highlighting its potential as an effective therapeutic agent against neoplasms.

The synthesis of ZSTK474 involves several key steps. Initially, the compound is synthesized through reactions involving s-triazine derivatives and morpholine groups. The process typically includes the formation of intermediates through nucleophilic substitutions and subsequent purification steps to yield ZSTK474 in high purity . Variations in the synthesis can lead to analogs with altered biological activities, allowing researchers to explore structure-activity relationships further.

ZSTK474 is primarily investigated for its applications in cancer therapy due to its role as a phosphatidylinositol 3-kinase inhibitor. It has shown promise in preclinical models for treating various cancers by disrupting critical signaling pathways associated with tumorigenesis. Additionally, ongoing research aims to explore its efficacy in combination therapies with other anticancer agents .

Interaction studies have focused on understanding how ZSTK474 binds to different isoforms of phosphatidylinositol 3-kinase. Using techniques such as docking analysis and biochemical assays, researchers have confirmed that ZSTK474 exhibits high selectivity for class I phosphatidylinositol 3-kinases over other protein kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Furthermore, studies have explored the impact of structural modifications on the binding affinity and inhibitory potency of ZSTK474 against various isoforms .

ZSTK474 shares similarities with several other phosphatidylinositol 3-kinase inhibitors but stands out due to its unique structural features and specificity profile. Below is a comparison with some similar compounds:

Compound NameStructure TypeTarget IsoformsPotency (IC50)Unique Features
LY294002PhenolicClass I PI3Ks~10 nMClassical PI3K inhibitor
GDC-0941PyrimidineClass I PI3Ks~50 nMSelective for PI3Kα
BEZ235DiketoneClass I & II PI3Ks~20 nMDual PI3K/mTOR inhibitor
ZSTK474s-TriazineClass I PI3Ks5-49 nMPan-class I inhibitor with high selectivity

ZSTK474's ability to inhibit all class I isoforms effectively while retaining selectivity over other kinase classes distinguishes it from many other inhibitors. This characteristic enhances its potential as a targeted cancer therapy agent .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

10

Exact Mass

417.17247926 g/mol

Monoisotopic Mass

417.17247926 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K0068GK39A

Pharmacology

PI3K Inhibitor ZSTK474 is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.

Other CAS

475110-96-4

Wikipedia

Zstk-474

Dates

Modify: 2023-08-15
1: Tamura N. Recent findings on phosphoinositide-3 kinase in rheumatic diseases. Nihon Rinsho Meneki Gakkai Kaishi. 2012;35(1):8-13. PubMed PMID: 22374437.
2: Haruta K, Mori S, Tamura N, Sasaki A, Nagamine M, Yaguchi SI, Kamachi F, Enami J, Kobayashi S, Yamori T, Takasaki Y. Inhibitory effects of ZSTK474, a phosphatidylinositol 3-kinase inhibitor, on adjuvant-induced arthritis in rats. Inflamm Res. 2012 Feb 15. [Epub ahead of print] PubMed PMID: 22349137.
3: Kong D, Yamori T. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs. Bioorg Med Chem. 2012 Mar 15;20(6):1947-51. Epub 2012 Jan 21. PubMed PMID: 22336246.
4: Smith GC, Ong WK, Rewcastle GW, Kendall JD, Han W, Shepherd PR. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo. Biochem J. 2012 Feb 15;442(1):161-9. PubMed PMID: 22142257.
5: Dan S, Okamura M, Mukai Y, Yoshimi H, Inoue Y, Hanyu A, Sakaue-Sawano A, Imamura T, Miyawaki A, Yamori T. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Eur J Cancer. 2011 Nov 14. [Epub ahead of print] PubMed PMID: 22088482.
6: Yang S, Xiao X, Meng X, Leslie KK. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors. PLoS One. 2011;6(10):e26343. Epub 2011 Oct 19. PubMed PMID: 22039466; PubMed Central PMCID: PMC3198385.
7: Duong HQ, Kim HJ, Kang HJ, Seong YS, Bae I. ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine. Oncol Rep. 2012 Jan;27(1):182-8. doi: 10.3892/or.2011.1503. Epub 2011 Oct 12. PubMed PMID: 21993922.
8: Rewcastle GW, Gamage SA, Flanagan JU, Frederick R, Denny WA, Baguley BC, Kestell P, Singh R, Kendall JD, Marshall ES, Lill CL, Lee WJ, Kolekar S, Buchanan CM, Jamieson SM, Shepherd PR. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). J Med Chem. 2011 Oct 27;54(20):7105-26. Epub 2011 Sep 27. PubMed PMID: 21882832.
9: Anzai K, Sekine-Suzuki E, Ueno M, Okamura M, Yoshimi H, Dan S, Yaguchi S, Enami J, Yamori T, Okayasu R. Effectiveness of combined treatment using X-rays and a phosphoinositide 3-kinase inhibitor, ZSTK474, on proliferation of HeLa cells in vitro and in vivo. Cancer Sci. 2011 Jun;102(6):1176-80. doi: 10.1111/j.1349-7006.2011.01916.x. Epub 2011 Apr 4. PubMed PMID: 21352422.
10: Kong D, Yamazaki K, Yamori T. Discovery of phosphatidylinositol 3-kinase inhibitory compounds from the Screening Committee of Anticancer Drugs (SCADS) library. Biol Pharm Bull. 2010;33(9):1600-4. PubMed PMID: 20823581.

Explore Compound Types